3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two 3,4-dimethoxyphenyl groups and one 3-fluorophenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-ketoesters. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives with additional functional groups.
Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3,5-bis(4-methoxyphenyl)-1-(3-fluorophenyl)-1H-pyrazole: Contains a different substitution pattern on the phenyl rings, which can influence its chemical and biological properties.
1-(3-fluorophenyl)-3,5-diphenyl-1H-pyrazole: Lacks the methoxy groups, potentially altering its solubility and interaction with biological targets.
Uniqueness
3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and fluorine groups can influence its reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H23FN2O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)pyrazole |
InChI |
InChI=1S/C25H23FN2O4/c1-29-22-10-8-16(12-24(22)31-3)20-15-21(17-9-11-23(30-2)25(13-17)32-4)28(27-20)19-7-5-6-18(26)14-19/h5-15H,1-4H3 |
InChI Key |
SXFJRECREJCNAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC(=CC=C3)F)C4=CC(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.